1-methyl-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone
Overview
Description
1-methyl-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone is a useful research compound. Its molecular formula is C11H12N4OS and its molecular weight is 248.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 248.07318219 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Utility in Heterocyclic Chemistry
1-Methyl-4-Thieno[2,3-d]pyrimidin-4-yl-2-piperazinone and related derivatives are extensively explored for their synthetic utility in the construction of heterocyclic compounds. For instance, thieno[2,3-b]pyridine-2-carboxylate has been used to synthesize various new heterocyclic systems, demonstrating the versatility of such compounds in organic synthesis. These efforts have led to the development of thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives, among others, showcasing the compound's significance in medicinal chemistry and drug design (Madkour et al., 2010).
Anticancer and Antimicrobial Activities
This compound derivatives have been investigated for their potential in cancer therapy and as antimicrobial agents. The discovery, synthesis, and evaluation of thieno[2,3-d]pyrimidine derivatives as selective vascular endothelial growth factor receptor 3 (VEGFR3) inhibitors highlight their potential in the treatment of metastatic breast cancer, presenting a promising avenue for therapeutic intervention (Li et al., 2021). Additionally, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic activities, further underscore the broad spectrum of biological activities associated with thieno[2,3-d]pyrimidinone derivatives (Abu‐Hashem et al., 2020).
Antiproliferative Properties
The synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation against human cancer cell lines demonstrate the antiproliferative properties of these compounds. This research highlights the potential of thieno[2,3-d]pyrimidinone derivatives in the development of new anticancer agents, with several compounds showing promising activity across different cancer cell lines (Mallesha et al., 2012).
Properties
IUPAC Name |
1-methyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-14-3-4-15(6-9(14)16)10-8-2-5-17-11(8)13-7-12-10/h2,5,7H,3-4,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDMSGJGJKLZBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C2=C3C=CSC3=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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